![molecular formula C16H11N3O5S B2387017 Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 519019-35-3](/img/structure/B2387017.png)
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazoles, which “Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate” belongs to, contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Scientific Research Applications
Antioxidant Activity
Thiazoles, including our compound, have been investigated for their antioxidant properties. They scavenge free radicals, protecting cells from oxidative damage. Although specific data on this compound’s antioxidant activity is scarce, its structural features suggest potential in this area .
Analgesic and Anti-Inflammatory Effects
Thiazoles have shown promise as analgesics and anti-inflammatory agents. While direct studies on our compound are limited, its structural resemblance to known anti-inflammatory drugs warrants further investigation .
Antimicrobial and Antifungal Properties
Thiazoles exhibit antimicrobial and antifungal activities. Although data on this specific compound is lacking, related thiazoles have demonstrated efficacy against various pathogens. Researchers should explore its potential in this context .
Antiviral Activity
Thiazoles have been investigated as antiviral agents. While no direct studies exist for our compound, its structural motifs may contribute to antiviral effects. Further research is needed to validate this .
Diuretic Effects
Thiazoles can influence fluid balance by promoting diuresis. Although our compound lacks specific data, its thiazole scaffold suggests possible diuretic properties .
Anticonvulsant and Neuroprotective Potential
Thiazoles have been studied for their anticonvulsant and neuroprotective effects. While our compound awaits evaluation, its structure hints at possible interactions with neural pathways .
Antitumor and Cytotoxic Activity
Thiazoles, including synthesized derivatives, have demonstrated antitumor and cytotoxic effects. Our compound’s structure may contribute to these activities. Further assays are necessary to confirm its potential .
Mechanism of Action
Target of Action
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . The primary targets of this compound are Bcl-2 proteins . Bcl-2 proteins are key regulators of the apoptotic pathway, playing a crucial role in determining the survival or death of cells .
Mode of Action
This compound acts as a Bcl-2 inhibitor , thereby promoting apoptosis, or programmed cell death . It interacts with its targets by binding to the Bcl-2 proteins, inhibiting their function and leading to an increase in apoptosis . This results in a decrease in the survival of cells, particularly cancer cells .
Biochemical Pathways
The compound affects the apoptotic pathways within cells . By inhibiting Bcl-2 proteins, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This leads to the activation of caspases, a family of enzymes that play a vital role in apoptosis . Activated caspases cleave many vital cellular proteins, break up the nuclear scaffold and cytoskeleton, and also activate DNAase, which further degrades nuclear DNA .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is an increase in apoptosis, leading to a decrease in the survival of cells . Specifically, it has been found to show good to moderate anti-proliferative activity against most of the NCI 60 cell line panel . It has also been found to increase the total apoptosis in the HCT-116 cell cycle .
properties
IUPAC Name |
methyl 2-[(4-nitrobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-7-12-13(8-10)25-16(17-12)18-14(20)9-2-5-11(6-3-9)19(22)23/h2-8H,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCURPGZGRZRRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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